(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone
Description
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-15(20)7-8-16-17(13)21-19(25-16)23-11-9-22(10-12-23)18(24)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXPOXWKDGMKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 4-methyl-2-aminothiophenol with chloroacetyl chloride under acidic conditions to form 5-chloro-4-methylbenzo[d]thiazole.
Piperazine Derivative Formation: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl derivative.
Coupling with Phenylmethanone: Finally, the piperazinyl derivative is coupled with phenylmethanone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine moiety undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms. For example:
-
Reaction with alkyl halides : The secondary amines in the piperazine ring react with alkyl halides (e.g., methyl iodide) to form tertiary amines.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acylated derivatives .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Methyl iodide, DMF, 80°C, 12h | N-Methylpiperazine derivative | |
| Acylation | Acetyl chloride, triethylamine, DCM | N-Acetylpiperazine intermediate |
Friedel–Crafts Acylation at the Benzothiazole Core
The electron-rich benzothiazole ring participates in Friedel–Crafts acylation. For instance:
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Formation of ketone derivatives : Reaction with acid chlorides (e.g., benzoyl chloride) in the presence of Lewis acids (e.g., AlCl₃) yields substituted benzothiazole-acetylated products .
Example Reaction:
Characterization data for analogous compounds include (CDCl₃, δ 2.64 ppm for methyl groups) and (δ 193.78 ppm for ketone carbonyl) .
Ring-Opening and Functionalization of the Thiazole
The thiazole ring undergoes ring-opening under specific conditions:
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Hydrolysis : Acidic or basic hydrolysis converts the thiazole to a thioamide or mercaptan intermediate, enabling further functionalization .
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic | Concentrated HBr, 90°C | Thioamide derivative | Anticancer agents |
| Basic | NaOH, ethanol, reflux | Mercaptan intermediate | Cross-coupling |
Microwave-Assisted Coupling Reactions
Microwave irradiation enhances reaction efficiency for forming the methanone bridge:
-
Suzuki–Miyaura coupling : Aryl boronic acids react with halogenated benzothiazole intermediates under Pd catalysis .
Example Protocol:
text1. Mix (5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazine (1 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq). 2. Microwave at 140°C for 45 min in DMF. 3. Yield: 78–85% after purification[3][7].
Oxidation and Reduction of the Ketone Group
The central ketone group is redox-active:
-
Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.
-
Oxidation : MnO₂ or CrO₃ oxidizes alcohol intermediates back to ketones .
| Reaction | Reagents | Product | Key Data (NMR) |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | (Phenyl)(piperazinyl)methanol | δ 4.25 ppm (CH₂OH) |
| Oxidation | MnO₂, acetone | Regenerated ketone | δ 193.78 ppm (C=O) |
Halogenation at the Benzothiazole Core
Electrophilic halogenation occurs at the 5-position of the benzothiazole:
Example:
Yield: 92% (reported for analogous structures) .
Hydrolysis of the Methanone Bridge
The ketone linker is susceptible to hydrolysis under acidic conditions:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. The presence of the thiazole ring in (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone contributes to its anticancer properties:
- Mechanism of Action : Thiazole-containing compounds have been shown to inhibit cell proliferation in various cancer cell lines. For instance, research indicates that thiazole derivatives exhibit selective cytotoxicity against human cancer cells, including breast and lung cancer lines .
- Case Study : A study demonstrated that derivatives with similar structures displayed significant growth inhibition in human glioblastoma and melanoma cell lines, suggesting that modifications on the thiazole structure can enhance anticancer efficacy .
Anticonvulsant Properties
Another significant application of this compound lies in its anticonvulsant effects:
- Research Findings : Analogs of thiazole have been synthesized and tested for their ability to protect against seizures induced by various models. The structural attributes of this compound may contribute to its efficacy in seizure models .
- Efficacy Assessment : In a comparative study, certain thiazole derivatives demonstrated protective indices indicating their potential as anticonvulsants. The structure–activity relationship (SAR) studies suggested that electron-withdrawing groups enhance activity against seizures .
Synthesis and Modification Studies
The synthesis of this compound has been explored extensively:
- Synthetic Pathways : Various synthetic routes have been employed to create thiazole-piperazine hybrids, which are further modified to enhance biological activity. These modifications often include substitutions on the phenyl or piperazine rings .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain receptors, while the phenylmethanone moiety can contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Structural Differences : Replaces the benzo[d]thiazole core with a thiazole ring and introduces a triazole-pyrazole hybrid substituent. The chlorine is positioned on a phenyl ring rather than the thiazole.
- Functional Insights : Demonstrated antimicrobial activity, suggesting halogen placement (chloro vs. fluoro) influences target binding .
Compound 5 : Bromo analog of Compound 4
Table 1: Halogen-Substituted Analogs
Piperazine-Methanone Derivatives
- Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Structural Variations: Replaces the phenyl group in the target compound with a thiophene ring and introduces a trifluoromethylphenyl group on piperazine. Functional Impact: The electron-withdrawing trifluoromethyl group may enhance binding affinity to hydrophobic pockets in target proteins .
- Compound 5 (): 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Key Difference: Substitutes the benzo[d]thiazole with a pyrazole ring and elongates the methanone linker to a butanone chain. Implications: Increased flexibility may improve solubility but reduce rigidity for target engagement .
Table 2: Piperazine-Methanone Derivatives
Heterocyclic Core Modifications
- Compound 74: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Structural Contrast: Replaces benzo[d]thiazole with a thiazole-pyrrolidinyl hybrid and introduces a cyclopropane-carboxamide group.
- Compound 7 (): Pyrazole-thiazole hybrid with bromophenyl and methoxyphenyl substituents Key Features: Combines pyrazole and thiazole rings, with halogen and methoxy groups.
Biological Activity
The compound (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone is a derivative of benzothiazole and piperazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula : C21H23ClN4O3S
- Molecular Weight : 511.1 g/mol
- CAS Number : 1101177-25-6
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related compounds revealed that many derivatives demonstrated moderate to excellent antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Structure | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|---|
| 5a | Structure A | Moderate | Good |
| 5b | Structure B | Excellent | Moderate |
| 5c | Structure C | Poor | Poor |
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. A review highlighted various benzothiazole compounds that exhibited cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound of interest has shown potential in inhibiting cell proliferation in these lines, with IC50 values comparable to established chemotherapeutics .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.57 |
| Compound B | HeLa | 0.40 |
| Compound C | U-937 | >10 |
The biological activity of the compound is attributed to its ability to interfere with cellular processes. It is hypothesized that the thiazole moiety contributes to its interaction with DNA or protein targets within the cell, leading to apoptosis in cancer cells and inhibition of bacterial growth .
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled study, several thiazole-based compounds were synthesized and tested for their antibacterial properties. The results indicated that modifications to the piperazine ring significantly enhanced activity against Gram-positive bacteria .
- Case Study on Anticancer Potential : A series of benzothiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The findings suggested that compounds with specific substituents on the benzothiazole ring exhibited enhanced potency against breast cancer cells, highlighting the importance of chemical structure in therapeutic efficacy .
Q & A
Q. What are the common synthetic strategies for preparing (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone?
- Methodological Answer : The synthesis typically involves three key steps: (i) Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with chloroacetyl chloride under reflux in ethanol . (ii) Introduction of the piperazine ring via nucleophilic substitution, often using 1-(chloromethyl)piperazine in the presence of a base like triethylamine . (iii) Coupling the piperazine intermediate with a phenyl carbonyl group via a Friedel-Crafts acylation or Ullmann-type reaction, optimized at 80–100°C in DMF or THF . Yields range from 45–70%, with purity confirmed by TLC and HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm the integration of aromatic protons (e.g., δ 7.2–7.8 ppm for phenyl groups) and the piperazine methylene signals (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 410.1) and fragmentation patterns .
- IR Spectroscopy : Key absorptions include C=O stretching (~1680 cm) and C-Cl bonds (~750 cm) .
Q. How is the compound initially screened for biological activity?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values reported in µg/mL) .
- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA, comparing IC values to standard drugs like celecoxib .
- CNS Receptor Binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, with Ki values calculated .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of analogs with varying substituents?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to THF .
- Catalyst Screening : Pd(PPh) improves coupling efficiency in Ullmann reactions, reducing side-product formation .
- Temperature Control : Maintaining 80–90°C during cyclization minimizes decomposition of the benzo[d]thiazole intermediate .
Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Replace the 5-chloro-4-methyl group with bromo, ethyl, or methoxy substituents and test activity .
- Pharmacophore Mapping : Use X-ray crystallography or DFT calculations to identify critical interactions (e.g., hydrogen bonding with the piperazine nitrogen) .
- Biological Profiling : Compare IC values across analogs to correlate substituent electronegativity with receptor affinity .
Q. How can contradictory data in biological assays (e.g., varying IC values) be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) to minimize variability .
- Purity Verification : Use HPLC-MS to confirm >98% purity, as impurities (e.g., unreacted starting materials) can skew results .
- Cross-Validation : Compare results with orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or 5-HT receptors, prioritizing poses with the lowest binding energy (ΔG < −8 kcal/mol) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2 Å) .
- QSAR Modeling : Develop regression models correlating logP values with antimicrobial activity (R > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
